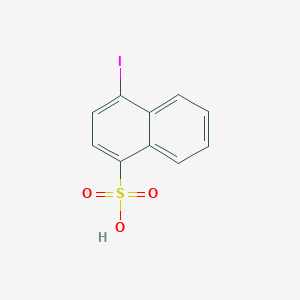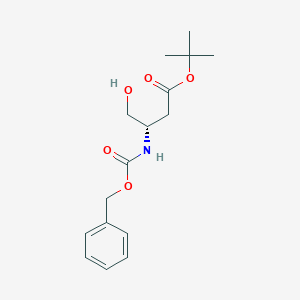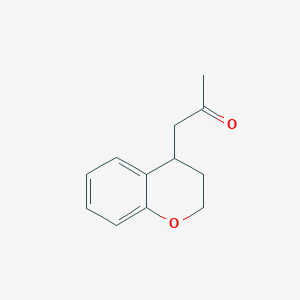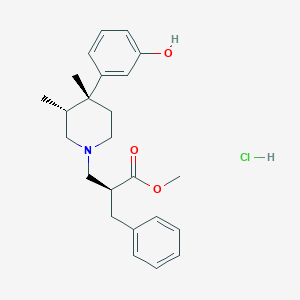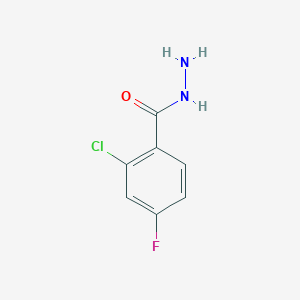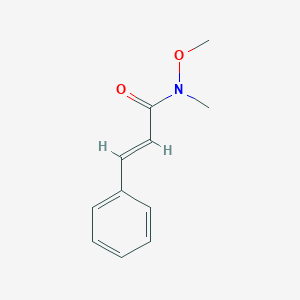
7-Bromo-1-nitronaphthalene
Overview
Description
7-Bromo-1-nitronaphthalene: is an organic compound with the molecular formula C₁₀H₆BrNO₂ It is a derivative of naphthalene, where a bromine atom is substituted at the seventh position and a nitro group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective bromination at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 7-Bromo-1-nitronaphthalene can undergo reduction reactions to form 7-Bromo-1-aminonaphthalene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as cyanide, leading to the formation of 7-Cyano-1-nitronaphthalene.
Oxidation: Although less common, the nitro group can be further oxidized under specific conditions to form more complex nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 7-Bromo-1-aminonaphthalene.
Substitution: 7-Cyano-1-nitronaphthalene.
Oxidation: Higher nitro derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-1-nitronaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated and nitrated aromatic compounds with biological systems
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 7-Bromo-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the nitro group. It is used in organic synthesis and as a precursor for other brominated compounds.
2-Bromo-1-nitronaphthalene: Another brominated nitronaphthalene isomer with different substitution patterns, leading to distinct chemical properties and reactivity.
Uniqueness: 7-Bromo-1-nitronaphthalene is unique due to the specific positioning of the bromine and nitro groups, which imparts distinct reactivity and potential applications. Its ability to undergo selective chemical transformations makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
7-bromo-1-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-4-7-2-1-3-10(12(13)14)9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCNRRMNRNIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356542 | |
| Record name | 7-bromo-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-49-1 | |
| Record name | 7-Bromo-1-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102153-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-1-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
